5-iodo-1-propyl-1H-indole-2,3-dione
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Overview
Description
5-iodo-1-propyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-iodo-1-propyl-1H-indole-2,3-dione typically involves the iodination of indole-2,3-dione. One common method involves mixing indole-2,3-dione with anhydrous ethanol and acetic acid, followed by the addition of iodine monochloride at elevated temperatures. The reaction mixture is then cooled, and the product is isolated by filtration . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-iodo-1-propyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-iodo-1-propyl-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 5-iodo-1-propyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
5-iodo-1-propyl-1H-indole-2,3-dione can be compared with other similar compounds, such as:
Indole-2,3-dione: The parent compound, which lacks the iodine and propyl groups.
5-iodoindole: A similar compound with an iodine atom but without the propyl group.
Isatin: Another indole derivative with similar structural features
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10INO2 |
---|---|
Molecular Weight |
315.11 g/mol |
IUPAC Name |
5-iodo-1-propylindole-2,3-dione |
InChI |
InChI=1S/C11H10INO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h3-4,6H,2,5H2,1H3 |
InChI Key |
FHXKQEFQCDBMSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)I)C(=O)C1=O |
Origin of Product |
United States |
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